molecular formula C5H12O3<br>CH3O(CH2)2O(CH2)2OH<br>C5H12O3 B087266 Methoxyethoxyethanol CAS No. 111-77-3

Methoxyethoxyethanol

Cat. No. B087266
CAS RN: 111-77-3
M. Wt: 120.15 g/mol
InChI Key: SBASXUCJHJRPEV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methoxyethoxyethanol involves complex chemical reactions, as detailed in studies on related compounds. For example, the synthesis of Methoxy-bis[tris(trimethylsilyl)silyl]methane, a compound bearing two hypersilyl groups at a carbon atom, was achieved by reacting tris(trimethylsilyl)silyllithium with dichloromethyl methyl ether (Jeschke et al., 1996). This process illustrates the intricate pathways and structural distortions encountered in synthesizing methoxy-substituted compounds.

Molecular Structure Analysis

The molecular structure of methoxyethoxyethanol and related compounds is characterized by significant spatial arrangements and bonding interactions. The structural analysis of methoxy-bis[tris(trimethylsilyl)silyl]methane revealed a central Si–C–Si angle widened to 132.7° due to the spatial demand of the two extended hypersilyl groups (Jeschke et al., 1996). Such studies shed light on the molecular architecture and the effects of substituent groups on the compound's overall structure.

Chemical Reactions and Properties

Methoxyethoxyethanol participates in various chemical reactions, highlighting its reactivity and interaction with other compounds. For instance, the synthesis and properties of methoxy-substituted diindolo[3,2-b:2′,3′-h]carbazoles for organic electronics obtained through consecutive reactions underscore the compound's versatility in chemical synthesis and its applicability in materials science (Srour et al., 2016).

Physical Properties Analysis

The study of methoxyethoxyethanol's physical properties, such as its thermodynamic interactions in binary mixtures, provides insights into its behavior in different conditions. The excess molar volume from densities measured across various temperatures for binary mixtures including methoxyethanol demonstrates the compound's interactions and conformational changes in presence of other compounds (Corradini et al., 1994).

Chemical Properties Analysis

Analyzing the chemical properties of methoxyethoxyethanol reveals its potential in forming strong intermolecular and intramolecular hydrogen bonds, as observed in studies on methoxyphenols. These properties are crucial in understanding the compound's behavior in various chemical environments and its applications in fields like organic chemistry and materials science (Varfolomeev et al., 2010).

Scientific Research Applications

  • Synthesis and Biological Activity : Hexa(methoxyethoxyethoxy)cyclotriphosphazene, derived from methoxyethoxyethanol, exhibits nematicidal activity, killing a significant percentage of Panagrellus redivivus nematodes at certain concentrations (Bi Yun-mei, 2007).

  • Thermodynamic Properties : The dissolution enthalpies of urea in aqueous solutions of methoxyethoxyethanol have been studied to understand the enthalpic pair interaction coefficients in water, providing insights into non-electrolyte hydration effects (H. Piekarski & D. Waliszewski, 1995).

  • Hematological Effects : In a study comparing various ethylene glycol monoalkyl ethers, including methoxyethoxyethanol, significant hematological changes were observed in rats, indicating potential health risks (A. Starek, W. Szymczak, & L. Zapór, 2008).

  • Dermal Absorption Studies : The dermal absorption of methoxyethoxyethanol has been investigated to determine the effects of various experimental variables on its absorption through human skin (S. Wilkinson & F. Williams, 2002).

  • DNA Repair Pathway Analysis : Methoxyethoxyethanol has been used in research studying enzymatic reactions in DNA repair processes, highlighting its role in molecular biology research (M. Liuzzi & M. Talpaert-Borlé, 1985).

  • Metabolism in Rats : The metabolism and disposition of methoxyethoxyethanol in rats have been studied, providing insights into its pharmacokinetics and potential health effects (M. Medinsky et al., 1990).

  • Cardiovascular Effects : Research has been conducted on methoxyethoxyethanol's effects on cardiovascular function, particularly during medical procedures like anesthesia (C. Clarke & T. Currie, 1964).

  • Renal Function Analysis : A study assessing renal function after anesthesia with methoxyethoxyethanol found significant changes in serum uric acid, indicating potential renal effects (G. S. Robertson & W. Hamilton, 1973).

Safety And Hazards

Methoxyethoxyethanol is flammable and can cause drying of the skin by leaching fats, and is mildly irritating to the eyes . It is labeled with the signal word “Warning” and has hazard statements H361d. Precautionary statements include P201, P202, P281, P308+P313, P405, P501 .

Relevant Papers One relevant paper is "Sensitivity improvement in hydrophilic interaction chromatography negative mode electrospray ionization mass spectrometry using 2- (2-methoxyethoxy)ethanol as a post-column modifier for non-targeted metabolomics" . This paper discusses the use of Methoxyethoxyethanol in improving sensitivity in hydrophilic interaction chromatography.

properties

IUPAC Name

2-(2-methoxyethoxy)ethanol
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InChI

InChI=1S/C5H12O3/c1-7-4-5-8-3-2-6/h6H,2-5H2,1H3
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InChI Key

SBASXUCJHJRPEV-UHFFFAOYSA-N
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Canonical SMILES

COCCOCCO
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Molecular Formula

C5H12O3, Array
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DSSTOX Substance ID

DTXSID3025049
Record name Diethylene glycol monomethyl ether
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Molecular Weight

120.15 g/mol
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Physical Description

Diethylene glycol monomethyl ether is a colorless liquid with a sweet odor. Floats and mixes with water. (USCG, 1999), Liquid, Colorless liquid; [Hawley] Hygroscopic; [HSDB], COLOURLESS LIQUID., Colorless liquid with a sweet odor.
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Record name Ethanol, 2-(2-methoxyethoxy)-
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Boiling Point

381 °F at 760 mmHg (NTP, 1992), 193 °C, 381 °F
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Flash Point

200 °F (NTP, 1992), 205 °F (96 °C) (open cup), 93 °C o.c., 200 °F
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Miscible /1X10+6 mg/L/ with water, Miscible with alcohol, glycerol, ether, acetone, dimethylformamide, Very soluble in ethanol, ethyl ether, SOL IN ALL PROPN IN BENZENE, Solubility in water: very good
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Density

1.025 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.035 g/cu cm at 20 °C, Relative density (water = 1): 1.04, 1.025
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Vapor Density

4.14 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.14 (Air = 1), Relative vapor density (air = 1): 4.1, 4.14
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Vapor Pressure

0.2 mmHg at 68 °F ; 0.25 mmHg at 77 °F (NTP, 1992), 0.25 [mmHg], 0.25 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 30, 0.2 mmHg
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Product Name

2-(2-Methoxyethoxy)ethanol

Color/Form

Colorless liquid, Water-white liquid, Light yellow clear liquid

CAS RN

111-77-3
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Record name DIETHYLENE GLYCOL MONOMETHYL ETHER
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Record name DIETHYLENE GLYCOL MONOMETHYL ETHER
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Melting Point

-94 °F (NTP, 1992), Less than -84 °C, -94 °F
Record name DIETHYLENE GLYCOL MONOMETHYL ETHER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methoxyethoxyethanol
Reactant of Route 2
Reactant of Route 2
Methoxyethoxyethanol
Reactant of Route 3
Reactant of Route 3
Methoxyethoxyethanol
Reactant of Route 4
Reactant of Route 4
Methoxyethoxyethanol
Reactant of Route 5
Reactant of Route 5
Methoxyethoxyethanol
Reactant of Route 6
Reactant of Route 6
Methoxyethoxyethanol

Citations

For This Compound
126
Citations
CJ Orme, JR Klaehn, MK Harrup… - Journal of applied …, 2005 - Wiley Online Library
Two linear phosphazene polymers were synthesized with differing amounts of hydrophilic 2‐(2‐methoxyethoxy)ethanol (MEE) and hydrophobic 4‐methoxyphenol (MEOP) substituted …
Number of citations: 47 onlinelibrary.wiley.com
K Klotz, H Drexler, A Hartwig, MAK Commission - zora.uzh.ch
… acid or its metabolic precursor 2-methoxyethoxyethanol. Foetotoxic effects were observed with 2-methoxyethoxyethanol only at high doses with simultaneous maternal toxicity. In …
Number of citations: 4 www.zora.uzh.ch
AD Bedells, RM Arafeh, Z Yang, D Attwood… - Journal of the …, 1993 - pubs.rsc.org
… Initiator solution was prepared by carefully dissolving freshly cut potassium in dry 1-methoxyethoxyethanol. The molar ratio of alcohol to alcoholate, [ROHJ/[ROK] was in the range 3 to …
Number of citations: 120 pubs.rsc.org
F Minto, M Gleria, R Bertani, V Di Noto… - Journal of Inorganic and …, 1998 - Springer
… On the basis of these considerations we may first conclude that the reaction of (NPC12)n with the sodium salt of methoxyethoxyethanol and 4-hydroxybenzophenone will result in the …
Number of citations: 13 link.springer.com
E Sattarzadeh, G Mohammadnezhad, MM Amini - Materials letters, 2011 - Elsevier
Nanocrystals of zinc oxide (ZnO) were prepared from diethylzinc and donor-functionalized alcohols, 2-methoxyethanol, 2-ethoxyethanol, and 2-methoxyethoxyethanol by sol-gel …
Number of citations: 7 www.sciencedirect.com
HR Allcock, AMA Ambrosio - Biomaterials, 1996 - Elsevier
… Methoxyethoxyethanol (9.8 g, 0.082 mol) was added. to a suspension of sodium hydride (2.2 g, 0.054 mol) in d.ry THF (500 ml). After the reaction was complete, this solution was added …
Number of citations: 131 www.sciencedirect.com
FF Stewart, RP Lash, RE Singler - Macromolecules, 1997 - ACS Publications
Four new phosphazene polymers were synthesized using an esterification methodology. It was found that poly[bis(4-carboxylatophenoxy)phosphazene] reacts with neat alcohols and …
Number of citations: 28 pubs.acs.org
R Liu, B He, D Li, Y Lai, JZ Tang, Z Gu - Polymer, 2012 - Elsevier
… As methoxyethoxyethanol was used as initiator to control the chain length of PLLA blocks, the chemical shifts of the protons in methoxyethoxyethanol were located around the main …
Number of citations: 23 www.sciencedirect.com
Y Bi, Y Yin, R Huang, Y Li - Polymer international, 2010 - Wiley Online Library
… 1-(2-Hydroxyethyl)-2-pyrrolidone is detected and no spots for methoxyethoxyethanol and other compounds are observed in hydrolysis products of PYRP and PYRMP in all buffer …
Number of citations: 12 onlinelibrary.wiley.com
M Sharbatdaran, MM Amini, A Majdabadi - Materials Letters, 2010 - Elsevier
… To a 0.25 M solution of aluminium 2-butoxide in 2-butanol and aluminium 2-methoxyethoxyethoxide [Al(OCH 2 CH 2 OCH 2 CH 2 OCH 3 ) 3 ] in 2-methoxyethoxyethanol 6.0 mol …
Number of citations: 21 www.sciencedirect.com

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